molecular formula C12H16O B8503008 8,8-Dimethyl-5,6,7,8-tetrahydro-1-naphthol

8,8-Dimethyl-5,6,7,8-tetrahydro-1-naphthol

Cat. No. B8503008
M. Wt: 176.25 g/mol
InChI Key: KAGQQVIRYHWGHT-UHFFFAOYSA-N
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Patent
US05204336

Procedure details

To a solution of 8,8-dimethyl-1-methoxy-5,6,7,8-tetrahydronaphthalene (16.4 g, 86 mmole) in dry dichloromethane (300 ml), boron tribomide (23.75 g, 91 mmole) was added at -58°. The mixture was stirred and warmed to 0° over 3 hours, poured into ice-water (1 lit) and extracted with diethylether. The ethereal extract was washed with water and aqueous saturated sodium chloride, dried and evaporated. The residue was chromatographed in silica gel using dichloromethane as eluant to give 8,8-dimethyl-5,6,7,8-tetrahydro-1-naphthol as an oil (11.2 g, 73.2%).
Name
8,8-dimethyl-1-methoxy-5,6,7,8-tetrahydronaphthalene
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:11]2[C:10]([O:12]C)=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1>ClCCl.[B]>[CH3:1][C:2]1([CH3:14])[C:11]2[C:10]([OH:12])=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
8,8-dimethyl-1-methoxy-5,6,7,8-tetrahydronaphthalene
Quantity
16.4 g
Type
reactant
Smiles
CC1(CCCC=2C=CC=C(C12)OC)C
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[B]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 0° over 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether
EXTRACTION
Type
EXTRACTION
Details
The ethereal extract
WASH
Type
WASH
Details
was washed with water and aqueous saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed in silica gel

Outcomes

Product
Name
Type
product
Smiles
CC1(CCCC=2C=CC=C(C12)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: PERCENTYIELD 73.2%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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